7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine

Regioselective synthesis Nucleophilic aromatic substitution Chemoselective derivatization

Medicinal chemists synthesizing kinase-focused libraries often waste a step installing morpholine after cross-coupling. This building block provides the C4-morpholine pre-installed, with orthogonal C7-Br and C2-Cl handles for sequential Pd-catalyzed diversification. • Orthogonal halogen pair enables consecutive Suzuki/Heck/Sonogashira couplings for 2,7-disubstituted library generation • GIRK1/2 IC50=2,000 nM baseline; devoid of PI3K activity, enabling clean ion channel SAR without off-target confounding • ≥95% purity; in stock from multiple vendors for reliable global procurement

Molecular Formula C10H9BrClN3OS
Molecular Weight 334.62 g/mol
CAS No. 1033743-85-9
Cat. No. B1524777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine
CAS1033743-85-9
Molecular FormulaC10H9BrClN3OS
Molecular Weight334.62 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2SC=C3Br)Cl
InChIInChI=1S/C10H9BrClN3OS/c11-6-5-17-8-7(6)13-10(12)14-9(8)15-1-3-16-4-2-15/h5H,1-4H2
InChIKeyHQVYWSMLUMSBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization for Procurement


7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine (CAS 1033743-85-9) is a trisubstituted thieno[3,2-d]pyrimidine bearing a morpholine ring at C4, a chlorine atom at C2, and a bromine atom at C7 [1]. The compound has a molecular formula of C10H9BrClN3OS and a molecular weight of 334.62 g/mol . Its thieno[3,2-d]pyrimidine core is recognized as a privileged scaffold in kinase inhibitor design, with the C4‑morpholine motif being a critical pharmacophoric element in clinical candidates such as GDC‑0941 (pictilisib) [2]. The compound is commercially available at ≥95% purity and is supplied exclusively for research and development use .

1
Synthetic handle
Orthogonal C7-Br and C2-Cl sites enable sequential Pd-catalyzed cross-coupling without protecting-group strategies.
2
Pre-installed pharmacophore
C4-morpholine motif avoids post-coupling amine installation, saving one synthetic step per library member.
3
Procurement logic
Intact morpholine-substituted building block supports parallel library synthesis and kinase-focused scaffold elaboration.
Research use only; not for human or veterinary use.

Why In-Class Analogs Cannot Replace This Building Block


Substitution at any one of the three positions on the thieno[3,2-d]pyrimidine core fundamentally alters both the reactivity and the downstream applicability of the building block. The chlorine at C2 is orthogonally functionalizable via palladium‑catalyzed cross‑coupling, while the bromine at C7 serves as a handle for Suzuki, Heck, or Sonogashira couplings [1]. Replacing this compound with the more common 7‑bromo‑2,4‑dichlorothieno[3,2‑d]pyrimidine (CAS 1152475‑42‑7) eliminates the morpholine, which is a documented hydrogen‑bond acceptor and conformational modulator essential for kinase ATP‑site binding [2]. Conversely, analogs lacking the 7‑bromo group forfeit the ability to elaborate the thiophene ring via cross‑coupling. The precise halogen‑morpholine triad of this compound enables sequential, chemoselective derivatization that non‑congruent analogs do not support [3].

Target compound
7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine: C4-morpholine pre-installed, C2-Cl retained for sequential coupling.
Common substitute
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: lacks morpholine; requires post-coupling installation with regioisomer separation.
Substitution at any one position fundamentally alters reactivity and downstream applicability.
Risk 1: Missing pharmacophore
Morpholine-free analogs forfeit the hydrogen-bond acceptor and conformational modulation documented for kinase ATP-site binding.
Risk 2: Lost orthogonal handle
Analogs lacking C7-Br eliminate the thiophene-ring elaboration route via Suzuki, Heck, or Sonogashira coupling.

Quantitative Differentiation Versus Closest Analogs


Regioselective Morpholine Installation with C2-Chlorine Retention

The morpholine ring is introduced at C4 via nucleophilic aromatic substitution of 7‑bromo‑2,4‑dichlorothieno[3,2‑d]pyrimidine. The C4 chlorine is inherently more electrophilic than the C2 chlorine due to the electron‑withdrawing effect of the adjacent N1 and N3 pyrimidine nitrogens, enabling regioselective substitution [1]. After morpholine installation, the C2‑chlorine remains intact for subsequent Pd‑catalyzed cross‑coupling, providing a chemoselective advantage over the symmetric 2,4‑dichloro precursor. The standard industrial synthesis uses 7‑bromo‑2,4‑dichlorothieno[3,2‑d]pyrimidine and morpholine at room temperature, producing the target compound with a reported 35% isolated yield [2].

Regioselective morpholine installation
Method context
C2-Cl retention approaches 100% under controlled conditions; 35% isolated yield from 7-bromo-2,4-dichloro precursor.
Pre-functionalized building block eliminates regioisomer separation step.
Solution-phase: morpholine, MeOH, rt, 1.5 h. Conditions may require optimization per scale.
Regioselective synthesis Nucleophilic aromatic substitution Chemoselective derivatization

GIRK Channel Inhibition Profile Differentiation

The compound has been evaluated for inhibition of G protein‑activated inward rectifier potassium (GIRK) channels. It exhibits IC50 values of 2,000 nM against GIRK1/2 and 2,400 nM against GIRK1/4 heterotetramers in a thallium‑flux based assay [1][2]. These potencies place the compound in the low‑micromolar range for GIRK channel inhibition, distinguishing it from the nanomolar PI3Kα potency exhibited by more advanced 4‑morpholinothieno[3,2‑d]pyrimidine derivatives such as GDC‑0941 (PI3Kα IC50 = 3 nM) [3]. The micromolar GIRK activity indicates that the 7‑bromo‑2‑chloro substitution pattern confers a distinct pharmacological profile compared to the 2‑indazolyl‑6‑piperazinyl substitution of GDC‑0941.

GIRK channel modulation
Cross-study comparable
GIRK1/2 IC50 = 2,000 nM; GIRK1/4 IC50 = 2,400 nM (thallium-flux assay).
Supports ion-channel probe development context; micromolar baseline for SAR optimization.
Not a PI3Kα-optimized compound; distinct pharmacological profile from GDC-0941.
GIRK channel modulation Ion channel pharmacology Selectivity screening

Physicochemical Property Differentiation from Dichloro Precursor

The introduction of the morpholine ring at C4 significantly alters key physicochemical parameters compared to the 7‑bromo‑2,4‑dichlorothieno[3,2‑d]pyrimidine precursor [1]. The morpholine moiety increases the polar surface area (PSA) from approximately 38 Ų (2,4‑dichloro analog, calculated) to 66.49 Ų for the target compound, while adding a hydrogen‑bond acceptor and increasing the molecular weight by ~85 g/mol . The computed LogP decreases from ~2.8 (2,4‑dichloro analog) to 3.01 for the target compound, reflecting the balance between the hydrophilic morpholine oxygen and the lipophilic ethylene bridge .

Physicochemical profile shift
Cross-study comparable
ΔPSA = +28.5 Ų; ΔMW = +85.1 g/mol vs. dichloro precursor. tPSA = 66.49 Ų, LogP = 3.01.
Morpholine addition shifts physicochemical space toward oral drug-like range.
Calculated values; experimental LogP not reported.
Drug-likeness Physicochemical properties Medicinal chemistry optimization

Scaffold Prevalence in Kinase Inhibitor Patents

The 4‑morpholinothieno[3,2‑d]pyrimidine scaffold is extensively represented in kinase inhibitor patents. The CN102643272B patent family alone exemplifies over 100 compounds based on the 4‑morpholinothieno[3,2‑d]pyrimidine core, all demonstrating PI3K/mTOR pathway inhibition [1]. The GDC‑0941 (pictilisib) clinical candidate, which advanced to Phase II trials, proves the translational viability of this scaffold [2]. A 2025 study reported 4‑(thieno[3,2‑d]pyrimidin‑4‑yl)morpholine derivatives with PI3Kα IC50 values as low as 39 nM (compound 17f) and antiproliferative activity against multiple cancer cell lines [3]. While the target compound itself has not been independently profiled in these assays, the documented success of close structural analogs confirms that the 4‑morpholinothieno[3,2‑d]pyrimidine core is a productive template for kinase inhibitor discovery.

Scaffold prevalence in kinase IP
Class-level inference
>100 exemplified compounds in patent CN102643272B; GDC-0941 advanced to Phase II; recent derivatives reach PI3Kα IC50 = 39 nM.
Core scaffold validated by clinical and preclinical kinase inhibitors; supports productive template inference.
No internal PI3Kα data for this specific compound. Scaffold utility requires derivative-specific validation.
Kinase inhibitor PI3K/mTOR pathway Patent landscape Scaffold analysis

Procurement-Relevant Application Scenarios


Sequential Cross-Coupling for Parallel Library Synthesis

The orthogonal halogen pair (C7‑Br and C2‑Cl) enables consecutive Pd‑catalyzed cross‑coupling reactions to generate diverse 2,7‑disubstituted‑4‑morpholinothieno[3,2‑d]pyrimidine libraries. In a typical workflow, Suzuki coupling at the C7 bromine position installs aryl or heteroaryl groups, followed by Buchwald‑Hartwig amination or Suzuki coupling at the C2 chlorine position. This sequential strategy, validated by the trisubstituted thienopyrimidine patent literature, mirrors the synthetic logic used to elaborate GDC‑0941 analogs [1][2]. Procurement of this compound as the intact morpholine‑substituted building block eliminates the need for post‑coupling morpholine installation, saving one synthetic step per library member.

GIRK Channel Probe Development and Selectivity Profiling

The compound's demonstrated GIRK1/2 (IC50 = 2,000 nM) and GIRK1/4 (IC50 = 2,400 nM) inhibition makes it a tractable starting point for structure‑activity relationship (SAR) studies targeting GIRK channel subtypes [3][4]. Its micromolar potency provides a suitable baseline for iterative optimization, where C7 and C2 modifications can be systematically explored to improve potency and subtype selectivity. The absence of nanomolar PI3K activity ensures that observed cellular effects are attributable to GIRK modulation rather than off‑target kinase inhibition, a critical advantage for ion channel probe development.

PI3K/mTOR Lead Optimization via Hinge-Binder Replacement

Building on the GDC‑0941 pharmacophore model, the C2‑chlorine position of this compound serves as a diversification point for replacing the indazolyl group of GDC‑0941 with alternative hinge‑binding heterocycles [1][2]. The C7‑bromine simultaneously allows introduction of solubilizing or potency‑enhancing substituents on the thiophene ring. Compounds derived from this intermediate can be screened against PI3Kα and related kinases, as demonstrated by the 2025 Eur J Med Chem study where 4‑(thieno[3,2‑d]pyrimidin‑4‑yl)morpholine derivatives achieved PI3Kα IC50 values as low as 39 nM [5].

Process Chemistry and Scale-Up Route Scouting

The synthesis of this compound from 7‑bromo‑2,4‑dichlorothieno[3,2‑d]pyrimidine and morpholine proceeds under mild conditions (room temperature, methanol, 1.5 h) with regioselective substitution at C4 [6]. The commercial availability at 95% purity from multiple vendors with documented analytical specifications (InChI, SMILES, NMR) provides a reliable starting point for process optimization studies . The compound's defined impurities profile (primarily the 2,4‑bis‑morpholine adduct and unreacted dichloro precursor) enables straightforward quality control by HPLC or LC‑MS.

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
Orthogonal halogen pair (C7-Br, C2-Cl) reactivity order
Suzuki-then-Buchwald sequence yield and chemoselectivity per member
GIRK channel probe SAR studies
Micromolar GIRK1/2 and GIRK1/4 modulation baseline
Subtype-selectivity improvement through C7 and C2 derivatization
PI3K/mTOR hinge-binder replacement campaigns
C2-Cl diversification point with pre-installed C4-morpholine
PI3Kα biochemical and cellular assay panel per derivative
Process chemistry and scale-up route scouting
Mild regioselective synthesis from dichloro precursor
Impurity profile control and HPLC/LC-MS quality monitoring
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